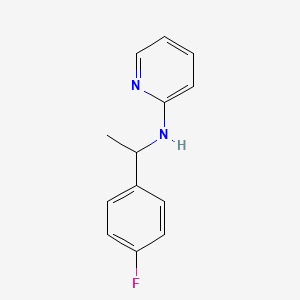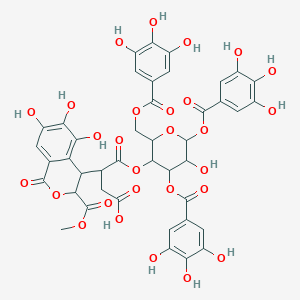
Methyl neochebulinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl neochebulinate is an organic compound with the molecular formula C42H36O28. It is a white to light yellow crystalline powder that is hardly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is known for its pharmacological activities, including anti-inflammatory, antioxidant, and antineoplastic properties . It is also used in traditional Chinese medicine and has been found to inhibit cholesterol absorption and exhibit antibacterial effects .
準備方法
Synthetic Routes and Reaction Conditions: Methyl neochebulinate can be synthesized through chemical synthesis or extracted from natural sources. The chemical synthesis involves a series of organic synthesis steps, while the extraction from natural sources involves solvent extraction, isolation, and purification .
Industrial Production Methods: In industrial settings, the extraction method is often preferred due to its efficiency in isolating the compound from natural sources such as the fruits of Terminalia chebula . The process typically involves:
Solvent Extraction: Using solvents like ethanol or methanol to extract the compound.
Isolation: Separating the compound from other constituents.
Purification: Refining the compound to achieve high purity levels.
化学反応の分析
Types of Reactions: Methyl neochebulinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives that retain the core structure of this compound but with modified functional groups .
科学的研究の応用
Methyl neochebulinate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying hydrolyzable tannins.
Medicine: Explored for its anticancer properties by inhibiting kinases involved in cell growth and division.
Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant properties.
作用機序
Methyl neochebulinate exerts its effects primarily through the inhibition of specific enzymes and pathways:
Enzyme Inhibition: It inhibits α-glucosidase, which is involved in carbohydrate metabolism.
Anticancer Activity: It inhibits kinases, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
類似化合物との比較
Methyl neochebulinate is unique due to its specific combination of pharmacological activities. Similar compounds include:
Chebulinic Acid: Another hydrolyzable tannin with antioxidant and anti-inflammatory properties.
Punicalagin: Known for its strong antioxidant activity and found in pomegranates.
Ellagic Acid: Exhibits anticancer and antioxidant properties.
Compared to these compounds, this compound stands out for its potent enzyme inhibitory activities and its broad spectrum of pharmacological effects.
特性
分子式 |
C42H36O28 |
|---|---|
分子量 |
988.7 g/mol |
IUPAC名 |
4-[5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-(5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl)butanoic acid |
InChI |
InChI=1S/C42H36O28/c1-64-41(63)34-26(25-14(39(61)68-34)8-22(49)30(55)31(25)56)15(9-24(50)51)40(62)67-33-23(10-65-36(58)11-2-16(43)27(52)17(44)3-11)66-42(70-38(60)13-6-20(47)29(54)21(48)7-13)32(57)35(33)69-37(59)12-4-18(45)28(53)19(46)5-12/h2-8,15,23,26,32-35,42-49,52-57H,9-10H2,1H3,(H,50,51) |
InChIキー |
KKDZPMDDYIYZJK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C(C2=C(C(=C(C=C2C(=O)O1)O)O)O)C(CC(=O)O)C(=O)OC3C(OC(C(C3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide](/img/structure/B12310407.png)
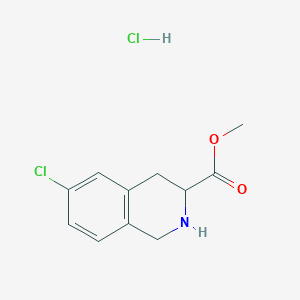
![7-[(E)-7-hydroxy-3,7-dimethyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12310423.png)


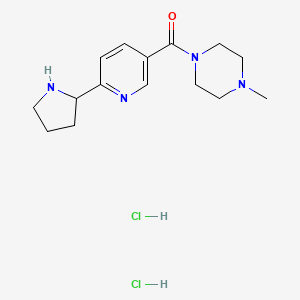
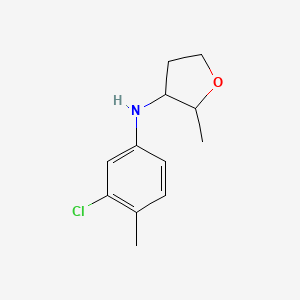
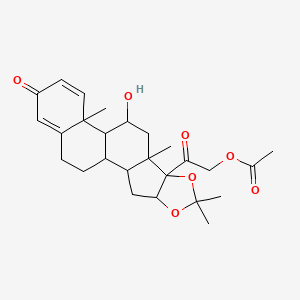
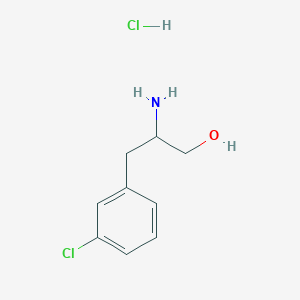
![rac-(2R,3R)-2-[2-(trifluoromethyl)phenyl]oxolane-3-carboxylic acid, trans](/img/structure/B12310454.png)
![7-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3,3a,6,7-tetramethyl-4,5,6,7a-tetrahydro-1H-indene-2-carbaldehyde](/img/structure/B12310460.png)
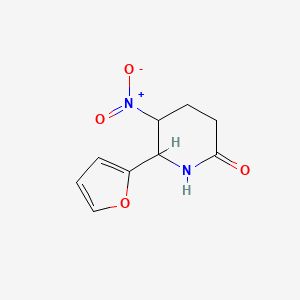
![n-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B12310474.png)
